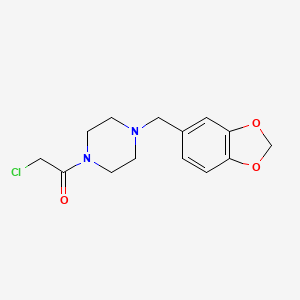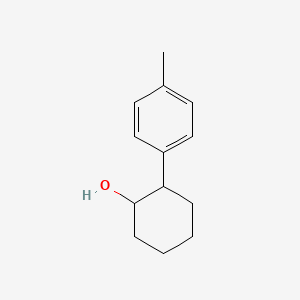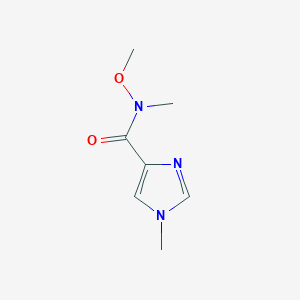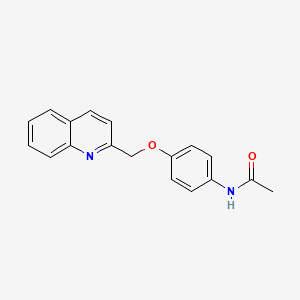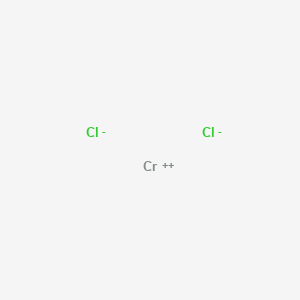
Chromium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(II) dichloride, also known as chromous chloride, is an inorganic compound with the chemical formula CrCl₂. It is typically found as a white to grey or green powder in its anhydrous form, and as a blue solid in its tetrahydrate form. Chromium(II) dichloride is hygroscopic and readily dissolves in water to form bright blue air-sensitive solutions .
Preparation Methods
Chromium(II) dichloride can be synthesized through several methods:
Reduction of Chromium(III) Chloride: This method involves reducing chromium(III) chloride with hydrogen at 500°C[ 2 \text{CrCl}_3 + \text{H}_2 \rightarrow 2 \text{CrCl}_2 + 2 \text{HCl} ]
Electrolysis: Chromium(II) dichloride can also be produced by the electrolysis of chromium(III) chloride.
Laboratory Scale Reduction: On a smaller scale, lithium aluminum hydride, zinc, and other reductants can be used to produce Chromium dichloride from chromium(III) precursors.
Chemical Reactions Analysis
Chromium(II) dichloride undergoes various types of chemical reactions:
Oxidation: Chromium(II) dichloride can be oxidized to chromium(III) chloride.
Reduction: It acts as a reducing agent in many reactions.
Substitution: Chromium(II) dichloride can participate in substitution reactions, where it reacts with other halides to form different chromium halides.
Reagents and Conditions: Common reagents include hydrogen, lithium aluminum hydride, and zinc.
Major Products: The major products formed from these reactions include chromium(III) chloride and various chromium halides.
Scientific Research Applications
Chromium(II) dichloride has several applications in scientific research:
Biology and Medicine: While not commonly used in biological or medical applications, Chromium dichloride’s reducing properties can be explored in biochemical research.
Mechanism of Action
Chromium(II) dichloride exerts its effects primarily through its reducing properties. It can donate electrons to other compounds, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the compounds it interacts with .
Comparison with Similar Compounds
Chromium(II) dichloride can be compared with other chromium halides:
Chromium(III) chloride: Unlike Chromium dichloride, chromium(III) chloride is more stable and less reactive.
Chromium(IV) chloride: This compound is less common and has different reactivity compared to this compound.
Chromium(II) fluoride, bromide, and iodide: These compounds have similar reducing properties but differ in their reactivity and applications.
Chromium(II) dichloride is unique due to its strong reducing properties and its ability to form air-sensitive solutions, making it valuable in specific chemical syntheses and industrial applications.
Properties
Molecular Formula |
Cl2Cr |
|---|---|
Molecular Weight |
122.90 g/mol |
IUPAC Name |
chromium(2+);dichloride |
InChI |
InChI=1S/2ClH.Cr/h2*1H;/q;;+2/p-2 |
InChI Key |
XBWRJSSJWDOUSJ-UHFFFAOYSA-L |
Canonical SMILES |
[Cl-].[Cl-].[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


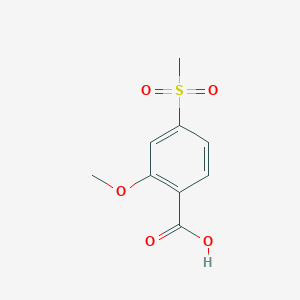
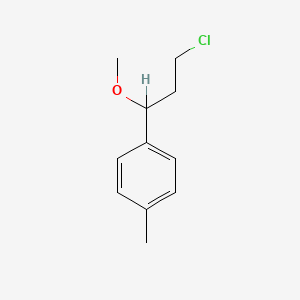
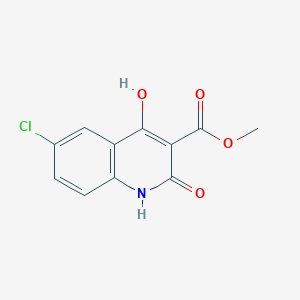

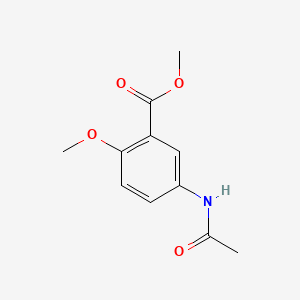
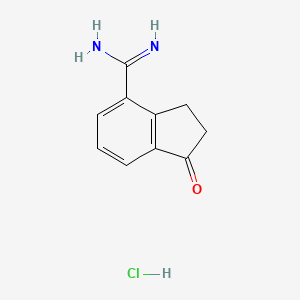
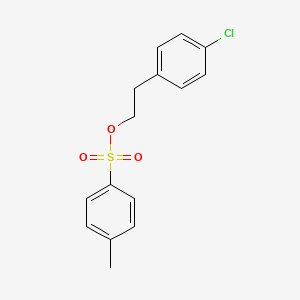
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8806621.png)
![5,6,7,8-Tetrahydro-1H-benzo[b]cyclopenta[d]thiophen-3(2H)-one](/img/structure/B8806629.png)
![4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B8806637.png)
